Pepstatin A
Overview
Description
Pepstatin is a potent inhibitor of aspartyl proteases. It is a hexapeptide containing the unusual amino acid statine, with the sequence isovaleryl-valyl-valyl-statin-alanyl-statin. It was originally isolated from cultures of various species of Actinomyces due to its ability to inhibit pepsin at picomolar concentrations . Pepstatin inhibits nearly all acid proteases with high potency and has become a valuable research tool and a common constituent of protease inhibitor cocktails .
Mechanism of Action
Target of Action
Pepstatin is a potent inhibitor of aspartyl proteases . Its primary targets include pepsin, cathepsins D and E . These enzymes play a crucial role in protein degradation and are involved in various physiological processes.
Mode of Action
Pepstatin forms a 1:1 complex with its target proteases . It binds to the active site of these enzymes, preventing them from interacting with their substrates and thus inhibiting their activity . This interaction results in the suppression of the proteolytic activity of the target enzymes .
Biochemical Pathways
Pepstatin’s inhibition of aspartyl proteases affects several biochemical pathways. For instance, it suppresses receptor activator of NF-κB ligand (RANKL)–induced osteoclast differentiation . This process is crucial for bone remodeling, and its disruption can lead to various bone diseases .
Pharmacokinetics
It’s known that pepstatin is sparingly soluble in water and is typically dissolved in a solvent such as ethanol, methanol, or dmso for use in research .
Result of Action
The primary result of Pepstatin’s action is the inhibition of aspartyl proteases, leading to the suppression of protein degradation. Specifically, Pepstatin suppresses the formation of multinuclear osteoclasts in a dose-dependent manner . Furthermore, Pepstatin also suppresses the differentiation from pre-osteoclast cells to mononuclear osteoclast cells .
Action Environment
The action of Pepstatin can be influenced by environmental factors such as pH. For instance, the activity of pepsin, one of Pepstatin’s primary targets, is highly dependent on pH . Therefore, changes in the pH of the environment can affect the efficacy of Pepstatin. Additionally, the stability of Pepstatin can be affected by factors such as temperature and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
Pepstatin is well known to be an inhibitor of aspartic proteases such as pepsin, cathepsins D and E . It was originally isolated from cultures of various species of Actinomyces due to its ability to inhibit pepsin at picomolar concentrations . It was later found to inhibit nearly all acid proteases with high potency .
Cellular Effects
Pepstatin A suppresses receptor activator of NF-κB ligand (RANKL)–induced osteoclast differentiation . It suppresses the formation of multinuclear osteoclasts dose-dependently . This inhibition of the formation only affected osteoclast cells, i.e., not osteoblast-like cells . Furthermore, this compound also suppresses differentiation from pre-osteoclast cells to mononuclear osteoclast cells dose-dependently .
Molecular Mechanism
This compound is thought to inhibit by a collected-substrate inhibition mechanism . This inhibitor is often used as a component in a final mixture with other inhibitors .
Temporal Effects in Laboratory Settings
The activity of pepsin, the gastric protease, is generally considered to be negligible for pH ≥ 4, based on the results obtained with a few purified globular proteins . The degree of hydrolysis of caseins after 2 h of digestion was constant from pH 1 to pH 5, and was only reduced by half at pH 6 . This finding demonstrates that pepsin can hydrolyse caseins from the very beginning of gastric digestion .
Metabolic Pathways
Pepstatin, as an inhibitor of aspartyl proteases, plays a role in the metabolic pathways involving these enzymes
Preparation Methods
Synthetic Routes and Reaction Conditions
Pepstatin is synthesized through solid-phase peptide synthesis, which involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis of statine, a key component of pepstatin, involves the reduction of a keto acid to a hydroxy acid, followed by the protection of the hydroxyl group and the coupling of the amino acid .
Industrial Production Methods
Industrial production of pepstatin typically involves fermentation using Actinomyces species, followed by extraction and purification. The fermentation process is optimized to maximize the yield of pepstatin, and the compound is purified using techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
Pepstatin undergoes various chemical reactions, including:
Hydrolysis: Pepstatin can be hydrolyzed by proteases, leading to the breakdown of the peptide bonds.
Oxidation: The hydroxyl group in statine can be oxidized to a keto group under certain conditions.
Substitution: The amino and hydroxyl groups in pepstatin can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using proteases such as pepsin.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Reagents such as acyl chlorides or alkyl halides for substitution reactions.
Major Products Formed
Hydrolysis: Amino acids and peptides.
Oxidation: Keto derivatives of statine.
Substitution: Substituted derivatives of pepstatin.
Scientific Research Applications
Pepstatin has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of aspartyl proteases and to develop new inhibitors.
Biology: Employed in the study of protein degradation and turnover, as well as in the investigation of cellular processes involving proteases.
Medicine: Used in research on diseases involving proteases, such as cancer and Alzheimer’s disease.
Comparison with Similar Compounds
Pepstatin is unique among protease inhibitors due to its high potency and selectivity for aspartyl proteases. Similar compounds include:
Amastatin: An inhibitor of aminopeptidases.
Bestatin: An inhibitor of aminopeptidases and leucine aminopeptidase.
Compared to these compounds, pepstatin is more selective for aspartyl proteases and has a higher binding affinity for these enzymes .
Properties
IUPAC Name |
3-hydroxy-4-[2-[[3-hydroxy-6-methyl-4-[[3-methyl-2-[[3-methyl-2-(3-methylbutanoylamino)butanoyl]amino]butanoyl]amino]heptanoyl]amino]propanoylamino]-6-methylheptanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H63N5O9/c1-17(2)12-23(37-33(47)31(21(9)10)39-34(48)30(20(7)8)38-27(42)14-19(5)6)25(40)15-28(43)35-22(11)32(46)36-24(13-18(3)4)26(41)16-29(44)45/h17-26,30-31,40-41H,12-16H2,1-11H3,(H,35,43)(H,36,46)(H,37,47)(H,38,42)(H,39,48)(H,44,45) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAXGPCHRFPCXOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(CC(=O)O)O)NC(=O)C(C)NC(=O)CC(C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)CC(C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H63N5O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60860364 | |
Record name | N-(3-Methylbutanoyl)valyl-N-[1-({1-[(1-carboxy-2-hydroxy-5-methylhexan-3-yl)amino]-1-oxopropan-2-yl}amino)-3-hydroxy-6-methyl-1-oxoheptan-4-yl]valinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60860364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
685.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26305-03-3 | |
Record name | Pepstatin A | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272671 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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